L-CitrullineDL-malate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

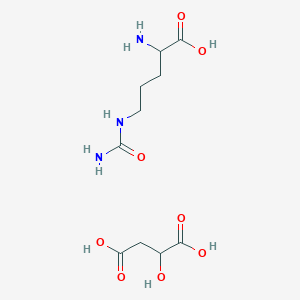

L-CitrullineDL-malate is a compound that combines the amino acid L-citrulline with DL-malate, a salt of malic acid. This combination is often used in nutritional supplements due to its potential benefits in enhancing physical performance and cardiovascular health. L-citrulline is known for its role in the urea cycle, where it helps detoxify ammonia, a byproduct of muscle metabolism. DL-malate, on the other hand, is involved in the Krebs cycle, which is crucial for cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-CitrullineDL-malate is synthesized by combining L-citrulline and DL-malic acid. The starting material for L-citrulline is typically L-arginine, which is extracted from natural sources such as duck feathers. L-arginine is then converted to L-citrulline through a series of chemical reactions involving sodium hydroxide, copper oxide, and hydrogen sulfide . DL-malic acid is derived from the fermentation of corn .

Industrial Production Methods

In industrial settings, the production of this compound involves the precise combination of L-citrulline and DL-malic acid under controlled conditions to ensure a high-purity product. The compound is then crystallized and purified to meet food-grade standards .

Chemical Reactions Analysis

Types of Reactions

L-CitrullineDL-malate can undergo various chemical reactions, including:

Oxidation: L-citrulline can be oxidized to form L-arginine.

Reduction: DL-malate can participate in reduction reactions within the Krebs cycle.

Substitution: L-citrulline can undergo substitution reactions to form other amino acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, copper oxide, and hydrogen sulfide for the synthesis of L-citrulline from L-arginine . The reactions typically occur under controlled temperature and pH conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include L-arginine from the oxidation of L-citrulline and various intermediates in the Krebs cycle from the reduction of DL-malate .

Scientific Research Applications

Cardiovascular Health

Mechanism of Action

L-Citrulline is known to enhance nitric oxide (NO) production by increasing the availability of L-arginine, a precursor for NO synthesis. This process is crucial for vascular health as NO plays a vital role in vasodilation, which helps regulate blood pressure and improve endothelial function .

Clinical Studies

- Hypertension Management : Research indicates that supplementation with L-citrulline can lower blood pressure in individuals with pre-hypertension and hypertension . A study found that daily doses of L-citrulline significantly improved brachial artery flow-mediated dilation, an indicator of endothelial function.

- Heart Failure : In patients with heart failure, L-citrulline supplementation has shown promise in improving exercise capacity and reducing symptoms related to heart dysfunction .

Exercise Performance

Ergogenic Effects

L-Citrulline DL-malate is widely used as an ergogenic aid among athletes. Its ability to enhance endurance and reduce muscle soreness post-exercise has been documented in several studies.

Key Findings

- Increased Repetitions : One study demonstrated that men who supplemented with L-citrulline malate performed 53% more repetitions in resistance training compared to a placebo group .

- Enhanced Muscle Recovery : Chronic supplementation has been associated with improved recovery times and reduced muscle soreness after intense workouts .

Metabolic Health

Influence on Metabolism

L-Citrulline DL-malate may play a role in improving metabolic parameters, particularly in populations at risk for metabolic disorders.

Research Insights

- Insulin Sensitivity : Preliminary evidence suggests that L-citrulline can improve insulin sensitivity and metabolic health by enhancing NO production, which is critical for glucose metabolism .

- Fatty Acid Oxidation : Studies indicate that L-citrulline may enhance fatty acid oxidation during exercise, providing an additional energy source for prolonged physical activity .

Neurological Benefits

Potential Neuroprotective Effects

Emerging research suggests that L-citrulline may have neuroprotective properties, particularly in conditions associated with oxidative stress.

Case Studies

- Ischemic Conditions : Animal studies have shown that L-citrulline can reduce oxidative stress markers in models of ischemia, potentially protecting neuronal tissues from damage .

- Cognitive Function : While still under investigation, some studies suggest a link between improved NO levels from L-citrulline supplementation and enhanced cognitive function due to better cerebral blood flow .

Summary Table of Applications

Mechanism of Action

L-CitrullineDL-malate exerts its effects through several mechanisms:

Nitric Oxide Production: L-citrulline is converted to L-arginine, which is a precursor for nitric oxide.

Energy Production: DL-malate participates in the Krebs cycle, enhancing ATP production and providing energy for cellular processes.

Ammonia Detoxification: L-citrulline helps detoxify ammonia, reducing its harmful effects on muscle performance.

Comparison with Similar Compounds

L-CitrullineDL-malate is often compared with other compounds such as L-citrulline and L-arginine:

Biological Activity

L-Citrulline DL-malate is a compound formed from the amino acid L-citrulline and malate, a key intermediate in the tricarboxylic acid (TCA) cycle. This combination has gained attention for its potential biological activities, particularly in enhancing exercise performance, improving cardiovascular health, and facilitating metabolic processes. This article explores the biological activity of L-citrulline DL-malate, highlighting its mechanisms of action, pharmacokinetics, and relevant research findings.

Nitric Oxide Production

L-Citrulline serves as a precursor to L-arginine, which is crucial for nitric oxide (NO) synthesis. NO plays a significant role in vasodilation, enhancing blood flow and oxygen delivery to tissues. The conversion of L-citrulline to L-arginine occurs primarily in the kidneys and endothelial cells, leading to increased NO production, which is beneficial for cardiovascular health and exercise performance .

Energy Production

Malate contributes to the TCA cycle, facilitating ATP production. This process enhances aerobic metabolism by supplying intermediates necessary for energy production during physical activity. The combination of L-citrulline and malate may therefore improve exercise performance by increasing energy availability and reducing fatigue .

Pharmacokinetics

The pharmacokinetics of L-citrulline DL-malate have been studied to understand its absorption and efficacy. After oral ingestion, L-citrulline is rapidly absorbed into the bloodstream, with peak plasma concentrations occurring approximately 1-2 hours post-ingestion. Studies suggest that doses as low as 3 g can effectively increase plasma L-arginine levels, while higher doses (up to 10 g) may provide additional benefits .

Case Studies and Clinical Trials

-

Cardiovascular Health

A study highlighted the impact of L-citrulline supplementation on blood pressure in adults with prehypertension. Results indicated significant reductions in both resting and stress-induced blood pressure levels following supplementation . -

Exercise Performance

A critical review assessed the effects of citrulline malate on exercise performance. While some studies reported improvements in resistance training outcomes and recovery times, others found inconsistent results regarding endurance performance. For instance, one trial involving trained athletes showed no significant improvement in repeated high-intensity swimming times after citrulline malate supplementation . -

Metabolic Effects

Research has also explored the role of L-citrulline in metabolic health. It has been shown to enhance insulin sensitivity and reduce markers of metabolic syndrome in certain populations .

Summary of Key Research Findings

Properties

IUPAC Name |

2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROVUXYZTXCEBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.